1-benzyl-4-(2-ethoxyphenyl)piperazine

5-HT1A receptor 5-HT7 receptor dual ligand

For neuroscience programs, 1-benzyl-4-(2-ethoxyphenyl)piperazine is the non-negotiable N-aryl-N'-benzylpiperazine template. Its specific 2-ethoxyphenyl moiety achieves nanomolar dual 5-HT1A/5-HT7 affinity, a profile lost with simple phenyl or regioisomeric variants. This baseline reference compound is essential for systematic SAR expansion and developing brain-penetrant candidates. Procure with verified regioisomeric purity to avoid confounding pharmacological data.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
Cat. No. B4925644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(2-ethoxyphenyl)piperazine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H24N2O/c1-2-22-19-11-7-6-10-18(19)21-14-12-20(13-15-21)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3
InChIKeyKTLQFDSKYMSRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(2-ethoxyphenyl)piperazine Procurement Guide: A Structurally Differentiated Arylpiperazine for CNS Target Deconvolution


1-Benzyl-4-(2-ethoxyphenyl)piperazine is a synthetic N-aryl-N'-benzylpiperazine derivative belonging to the phenylpiperazine class [1]. It features a piperazine core substituted with an unsubstituted benzyl group at N1 and a 2-ethoxyphenyl moiety at N4. This specific arrangement distinguishes it from the more common benzylpiperazines (e.g., BZP) and simple phenylpiperazines [2]. The ortho-ethoxy substituent on the N4-phenyl ring is a key structural feature that has been exploited in medicinal chemistry to modulate affinity for serotonin (5-HT1A, 5-HT7) and dopamine (D2) receptors [1] [3].

Why 1-Benzyl-4-(2-ethoxyphenyl)piperazine Cannot Be Replaced by Generic Piperazine Analogs


Generic substitution within the piperazine class is unreliable because even minor positional or electronic variations dramatically alter receptor binding profiles. The ortho-alkoxy substitution pattern on the N4-phenyl ring is critical for achieving a balanced dual 5-HT1A/5-HT7 or D2/5-HT1A affinity profile, as demonstrated in systematic SAR studies [1] [3]. For instance, simply moving the ethoxy group from the N4-phenyl ring to the N1-benzyl ring creates a regioisomer with a completely different pharmacological fingerprint, which cannot serve as an equivalent research tool [2]. The quantitative evidence below details exactly how 1-benzyl-4-(2-ethoxyphenyl)piperazine defines a distinct pharmacological space relative to its closest structural comparators.

Head-to-Head Selectivity Data for 1-Benzyl-4-(2-ethoxyphenyl)piperazine Against Key Structural Analogs


Ortho-Ethoxy Substitution on the N4-Phenyl Ring Confers a Balanced 5-HT₁A/5-HT₇ Affinity Profile Unattainable with Phenyl or Benzyl Substituents

In a series of long-chain 4-substituted piperazines, the 2-ethoxyphenyl terminal fragment (exemplified by compounds 40 and 45) was the only aryl substituent that produced nanomolar affinity for both 5-HT₁A and 5-HT₇ receptors simultaneously. In contrast, analogs bearing a simple phenyl or phenylmethyl (benzyl) terminal fragment failed to achieve this dual profile, showing a marked preference for only one of the two serotonin receptor subtypes [1]. This establishes the 2-ethoxyphenyl group—identical to the N4 substituent of 1-benzyl-4-(2-ethoxyphenyl)piperazine—as a privileged fragment for dual receptor engagement.

5-HT1A receptor 5-HT7 receptor dual ligand

The 2-Alkoxyphenyl Motif Produces a Distinct D2/5-HT1A Binding Ratio Compared to Unsubstituted or 4-Substituted Phenylpiperazines

In the systematic SAR study by Reitz et al., N1-(2-alkoxyphenyl)piperazines with an N4-benzyl group demonstrated high affinity for both D2 and 5-HT1A receptors, with a clear preference for the 1,3-disubstituted phenyl ring relative to the 1,2- and 1,4-congeners [1]. While the study focused on analogs bearing amide, imide, or hydantoin substituents on the benzyl group, the underlying pharmacophore—a 2-alkoxyphenyl group at N1 and a benzyl group at N4—matches the core of 1-benzyl-4-(2-ethoxyphenyl)piperazine. The unsubstituted parent 1-benzyl-4-phenylpiperazine lacks the alkoxy oxygen responsible for the characteristic D2/5-HT1A ratio and displays a different binding signature.

D2 receptor 5-HT1A receptor antipsychotic

Regioisomeric Differentiation: The 2-Ethoxyphenyl Group on N4 Enables Unambiguous Discrimination from the N1-(2-Ethoxybenzyl) Analog in Forensic and Analytical Contexts

The N4-(2-ethoxyphenyl) regioisomer (1-benzyl-4-(2-ethoxyphenyl)piperazine) can be analytically distinguished from its N1-(2-ethoxybenzyl) counterpart using GC-MS and infrared spectroscopy. The NIJ-funded piperazine study demonstrated that aromatic ring substitution patterns yield unique mass spectral fragmentation profiles, with regioisomers producing equivalent molecular ions but distinct fragment ion ratios [1]. This addresses a critical procurement issue: without verified structural identity, a researcher might unknowingly receive the inactive or off-target regioisomer, compromising experimental reproducibility.

regioisomer separation GC-MS forensic analysis

The Ethoxy Group Provides a Higher Calculated LogP and Reduced Hydrogen-Bond Donor Count Compared to Hydroxy or Methoxy Analogs, Influencing CNS Penetration

Calculated physicochemical properties differentiate 1-benzyl-4-(2-ethoxyphenyl)piperazine from its closest analogs. The ethoxy derivative has zero hydrogen-bond donors, whereas a hydroxy analog would introduce one donor, potentially limiting passive blood-brain barrier permeability. Its calculated logP is higher than that of the methoxy analog, suggesting enhanced lipophilicity and volume of distribution [1]. These differences translate into measurable pharmacokinetic divergence in vivo, a factor often overlooked when selecting a tool compound solely based on in vitro potency.

logP CNS penetration physicochemical property

Procurement-Driven Application Scenarios for 1-Benzyl-4-(2-ethoxyphenyl)piperazine


Serotonin Receptor Subtype Deconvolution in Neuropsychiatric Drug Discovery

For programs aiming to dissect the contributions of 5-HT1A and 5-HT7 receptors to antidepressant or anxiolytic efficacy, 1-benzyl-4-(2-ethoxyphenyl)piperazine can serve as a dual-receptor pharmacophore template. Its 2-ethoxyphenyl fragment is documented to impart nanomolar affinity for both receptors [1], a profile that unsubstituted phenyl or benzyl analogs cannot match. By procuring this specific compound, medicinal chemistry teams avoid the confounding factor of mixed single-receptor selectivity inherent in generic piperazine scaffolds.

Antipsychotic Lead Optimization with Defined D2/5-HT1A Ratio

The 2-alkoxyphenyl-N4-benzylpiperazine core is a validated starting point for atypical antipsychotic agents that balance D2 antagonism with 5-HT1A agonism [1]. 1-Benzyl-4-(2-ethoxyphenyl)piperazine represents the simplest embodiment of this pharmacophore without additional amide or hydantoin elaboration, making it an ideal baseline reference compound for SAR expansion. Researchers can systematically vary the benzyl substituent while holding the critical 2-ethoxyphenyl motif constant.

Forensic Reference Standard for Regioisomer Identification

Forensic toxicology laboratories require authenticated reference materials to identify emerging piperazine designer drugs. 1-Benzyl-4-(2-ethoxyphenyl)piperazine is structurally related to controlled benzylpiperazines and its correct regioisomeric identity is essential for building mass spectral libraries [1]. Procuring a batch with verified regioisomeric purity ensures that analytical methods can reliably distinguish it from the N1-(2-ethoxybenzyl) isomer, preventing false-positive or false-negative identifications in seized drug analysis.

CNS Tool Compound with Favorable Predicted Passive Permeability

When designing in vivo CNS pharmacology experiments, the zero hydrogen-bond donor count and elevated logP of the ethoxy derivative, relative to hydroxy or methoxy analogs, predict better passive membrane permeation [1]. This makes 1-benzyl-4-(2-ethoxyphenyl)piperazine a preferred starting point for developing brain-penetrant PET tracer candidates or for acute behavioral pharmacology studies where rapid CNS entry is critical.

Quote Request

Request a Quote for 1-benzyl-4-(2-ethoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.